molecular formula C14H18N2O3 B126126 5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide CAS No. 145440-90-0

5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide

Cat. No.: B126126
CAS No.: 145440-90-0
M. Wt: 260.29 g/mol
InChI Key: LPVTYAHLKUPWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxymethyl group and a trimethylphenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a using formaldehyde and a suitable catalyst.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be attached through a reaction using 2,4,6-trimethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the isoxazole ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: A related compound with similar structural features but lacking the isoxazole ring.

    5-Hydroxymethyl-2,4,6-trimethylpyridine: Another compound with a hydroxymethyl group and trimethylphenyl group but with a pyridine ring instead of an isoxazole ring.

Uniqueness

5-(Hydroxymethyl)-N-mesitylisoxazole-3-carboxamide is unique due to the presence of both the isoxazole ring and the specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

145440-90-0

Molecular Formula

C14H18N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-8-4-9(2)13(10(3)5-8)15-14(18)12-6-11(7-17)19-16-12/h4-6,17H,7H2,1-3H3,(H,15,18)

InChI Key

LPVTYAHLKUPWCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C

Synonyms

5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)oxazole-3-carboxamide

Origin of Product

United States

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